molecular formula C11H9N3O3 B2364363 2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one CAS No. 482573-99-9

2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one

Cat. No. B2364363
CAS RN: 482573-99-9
M. Wt: 231.211
InChI Key: LCSLHGBTVJMUCW-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including 1H NMR, 13C NMR, and infrared spectroscopies .


Chemical Reactions Analysis

Pyrazole derivatives are known to exhibit a broad range of chemical reactivity. They can participate in various types of reactions, which can be influenced by the presence of different functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, a related compound, Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate, is a solid or liquid at room temperature and has a molecular weight of 199.17 .

Scientific Research Applications

Anticoronavirus and Antitumoral Activity

Compounds with a similar structure to “2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one”, such as (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives, have shown promising in vitro anticoronavirus and antitumoral activity . These compounds were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .

High-Energy-Density Materials (HEDMs)

Nitrogen-rich compounds like “2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one” have attracted widespread attention in energetic materials (EMs) because of their advantages of outstanding density, excellent positive enthalpy of formation, remarkable detonation performance, and high thermal stability . They can be used in explosives, propellants, gas generators, and smokeless pyrotechnic fuels .

Nitration of Nitrogen-Rich Heterocyclic Energetic Compounds

The nitro group in “2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one” can increase the acidity of the acidic hydrogen-containing nitrogen-rich energetic compounds to facilitate the construction of energetic ionic salts . Thus, it is possible to design nitro-nitrogen-rich energetic compounds with adjustable properties .

Synthesis of New Energetic Materials

One of the most popular strategies for the design of promising new EMs is the incorporation of both fuel and oxidizer moieties into one molecule . The nitro group in “2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one” can heighten the oxygen balance, increase the density, and significantly enhance the detonation performance of EMs .

Pharmaceutical Applications

Compounds with a similar structure to “2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one” have been used in the development of various drugs . For example, 1,2,4-triazole derivatives have been used in the development of antifungal, antidiabetic, and breast cancer treatment drugs .

Biological Activity

Pyrazole ring, which is a part of “2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one”, exhibits a wide range of biological properties . Examples of activities associated with the pyrazole scaffold include anti-HIV, anti-malarial, anti-oxidant, anti-inflammatory, anti-bacterial, anti-tumor, anti-pyretic, anti-analgesic, anti-cancer, and anti-leishmanial activities .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Pyrazole derivatives have been found to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Safety and hazards associated with a compound depend on its physical and chemical properties. For instance, Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate is associated with certain hazard statements such as H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of new drugs often involves the modification of existing compounds to improve their efficacy, reduce side effects, or overcome resistance. Pyrazole derivatives, due to their wide range of biological activities, are an active area of research in drug development .

properties

IUPAC Name

2-(4-nitropyrazol-1-yl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c15-11(9-4-2-1-3-5-9)8-13-7-10(6-12-13)14(16)17/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSLHGBTVJMUCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one

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